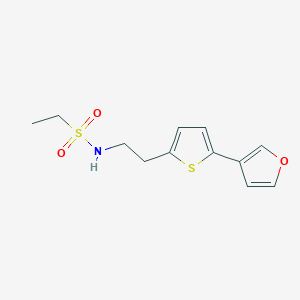

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)ethanesulfonamide

Description

N-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)ethanesulfonamide is a sulfonamide derivative featuring a hybrid heterocyclic scaffold comprising a thiophene ring substituted at the 5-position with a furan-3-yl group. The ethylsulfonamide moiety is attached via a two-carbon spacer to the thiophene’s 2-position. This structure combines electron-rich aromatic systems (furan and thiophene) with a sulfonamide group, a motif often associated with bioactivity, including antimicrobial and enzyme-inhibitory properties.

Properties

IUPAC Name |

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S2/c1-2-18(14,15)13-7-5-11-3-4-12(17-11)10-6-8-16-9-10/h3-4,6,8-9,13H,2,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDDEQWSMQPFQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCCC1=CC=C(S1)C2=COC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)ethanesulfonamide typically involves the following steps:

Formation of the Furan and Thiophene Rings: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.

Coupling of Furan and Thiophene Rings: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Formation of the Ethyl Linker: The furan and thiophene rings are then linked via an ethyl chain through a series of substitution reactions.

Sulfonamide Formation: Finally, the ethanesulfonamide group is introduced through a reaction with ethanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydro derivatives.

Substitution: Halogenated and aminated derivatives.

Scientific Research Applications

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)ethanesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)ethanesulfonamide involves its interaction with various molecular targets:

Molecular Targets: It can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may interfere with signaling pathways involved in inflammation and cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Thiophene-Based Sulfonamides and Related Derivatives

The compound shares key structural elements with several bioactive molecules documented in the literature. Below is a comparative analysis of its features against similar compounds:

Structural and Electronic Differences

- Substituent Effects : The furan-3-yl group in the target compound introduces an electron-donating oxygen heterocycle, contrasting with electron-withdrawing groups (e.g., bromo in or methylthio in ). This may alter electronic density on the thiophene ring, affecting binding to biological targets.

- Sulfonamide Chain : The ethanesulfonamide group (vs. methanesulfonamide in or dimethylated variants in ) may influence solubility and membrane permeability due to increased hydrophobicity.

- Hybrid Heterocycles: The fusion of furan and thiophene is distinct from quinolone-thiophene hybrids (e.g., ), suggesting divergent mechanisms of action.

Pharmacological Implications

While antibacterial activity is well-documented for thiophene-quinolone hybrids , the furan-thiophene-sulfonamide combination in the target compound could target different pathways. Sulfonamides are known dihydropteroate synthase (DHPS) inhibitors, but the heterocyclic appendages here might confer selectivity for other enzymes or receptors.

Biological Activity

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)ethanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of furan and thiophene moieties, which are known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

Structure and Properties

The chemical structure of this compound can be described as follows:

| Property | Details |

|---|---|

| Molecular Formula | C15H15N1O2S1 |

| Molecular Weight | 287.36 g/mol |

| IUPAC Name | N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]ethanesulfonamide |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate enzyme activity or receptor binding through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : By binding to receptors, it could influence signaling pathways associated with various physiological responses.

- Antioxidant Activity : The presence of furan and thiophene rings may contribute to antioxidant properties, reducing oxidative stress in cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing furan and thiophene moieties. For instance, similar derivatives have shown moderate to excellent activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. Specific findings include:

- IC50 Values : Some derivatives demonstrated IC50 values as low as 0.20 µM against A549 cells, indicating potent anticancer activity .

Antimicrobial Activity

Compounds with similar structural features have also been investigated for their antimicrobial properties. Preliminary bioassays suggest that these compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Case Studies

-

Study on Antitumor Activity :

- Researchers synthesized a series of thiophene-furan derivatives and tested their cytotoxicity against various cancer cell lines.

- Results indicated that certain derivatives showed significant inhibition of cell proliferation, with mechanisms involving apoptosis induction and cell cycle arrest at the G0/G1 phase.

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial activity of furan-thiophene compounds against clinical isolates.

- The results revealed that compounds exhibited varying degrees of effectiveness, with some achieving minimum inhibitory concentrations (MICs) below 100 µg/mL against resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.